molecular formula C8H9ClN4O B2996669 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1401319-28-5

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2996669
CAS No.: 1401319-28-5
M. Wt: 212.64
InChI Key: KIUPXKAJNCDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of the triazinone family, known for its diverse biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method includes the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach involves treating ketones with DMF–DMA or MeONa to obtain enamines and enolates, which are then used to access the triazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for higher yields and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Sodium carbonate in a dioxane/water solvent mixture at 70–80°C.

    Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with morpholine yields the corresponding morpholine derivative .

Scientific Research Applications

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Evaluated for antimicrobial activity against various bacteria and fungi.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is not fully understood. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including antiproliferative effects.

Uniqueness

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is unique due to its specific structural features, such as the chloro and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-2-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4(2)6-5(9)7-8(14)11-10-3-13(7)12-6/h3-4H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPXKAJNCDDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=NNC(=O)C2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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